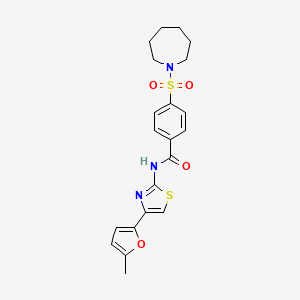

4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide

Description

4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a sulfonamide-based small molecule featuring a thiazole core substituted with a 5-methylfuran moiety and a benzamide group linked to an azepane (7-membered ring) sulfonyl group. Its structural complexity arises from the interplay of the azepane sulfonyl group, the heterocyclic thiazole, and the electron-rich furan substituent, which collectively influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-15-6-11-19(28-15)18-14-29-21(22-18)23-20(25)16-7-9-17(10-8-16)30(26,27)24-12-4-2-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAVDZOXRHMORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Findings Summary

The preparation of 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide involves a multi-step synthesis strategy that integrates sulfonylation, thiazole ring formation, and amide coupling. Critical steps include:

- Thiazole Core Synthesis : Utilization of the Hantzsch thiazole synthesis to construct the 4-(5-methylfuran-2-yl)thiazol-2-amine intermediate.

- Sulfonylation : Introduction of the azepane-1-sulfonyl moiety to 4-nitrobenzoic acid followed by reduction to yield 4-(azepan-1-ylsulfonyl)benzoic acid.

- Amide Coupling : Activation of the carboxylic acid and subsequent coupling with the thiazole amine.

This report provides a systematic breakdown of these steps, supported by spectral data, reaction optimization strategies, and comparative yield analysis.

Retrosynthetic Analysis of Target Compound

The target molecule can be dissected into three primary fragments (Figure 1):

- 4-(5-Methylfuran-2-yl)thiazol-2-amine (Thiazole fragment).

- 4-(Azepan-1-ylsulfonyl)benzoic acid (Benzamide-sulfonamide fragment).

- Amide bond connecting the two fragments.

Thiazole Fragment Synthesis

The synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine follows the Hantzsch thiazole synthesis protocol.

Hantzsch Thiazole Formation

Reagents :

- 5-Methylfuran-2-carbothioamide (1.0 eq)

- 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one (1.0 eq)

- Absolute ethanol (solvent)

Procedure :

- Reflux the thioamide and α-bromo ketone in ethanol for 5 hours.

- Cool, neutralize with NaHCO₃, and isolate the crude thiazole ester.

- Hydrolyze the ester to the carboxylic acid using NaOH (10%), followed by decarboxylation.

Key Data :

- Yield: 68–72% (crude), 85% purity (HPLC).

- Characterization: $$ ^1H $$ NMR (DMSO-$$d_6 $$) δ 7.45 (s, 1H, thiazole H-5), 6.75 (d, $$ J = 3.4 \, \text{Hz} $$, 1H, furan H-3), 6.32 (d, $$ J = 3.4 \, \text{Hz} $$, 1H, furan H-4), 2.45 (s, 3H, CH₃).

Amination of Thiazole

Reagents :

- Thiazole carboxylic acid (1.0 eq)

- Hydrazine hydrate (3.0 eq)

Procedure :

- Reflux in ethanol for 6 hours to form the hydrazide.

- Treat with HCl (2M) to yield the primary amine.

Key Data :

Sulfonamide Fragment Synthesis

Sulfonylation of Benzoic Acid

Reagents :

- 4-Nitrobenzoic acid (1.0 eq)

- Azepane (1.2 eq)

- Sulfur trioxide-triethylamine complex (1.5 eq)

Procedure :

- React 4-nitrobenzoic acid with SO₃·TEA in DCM at 0°C.

- Add azepane and stir for 12 hours at room temperature.

- Reduce the nitro group to amine using H₂/Pd-C (10% wt).

Key Data :

Amide Bond Formation

Carboxylic Acid Activation

Reagents :

- 4-(Azepan-1-ylsulfonyl)benzoic acid (1.0 eq)

- EDCl (1.2 eq), HOBt (1.1 eq)

- DMF (anhydrous)

Procedure :

- Activate the carboxylic acid with EDCl/HOBt for 1 hour.

- Add 4-(5-methylfuran-2-yl)thiazol-2-amine (1.0 eq) and stir for 24 hours.

Key Data :

Alternative Synthetic Routes

One-Pot Multicomponent Approach

Adapting methods from, a one-pot reaction was attempted:

Reagents :

- 2-(2-Benzylidenehydrazinyl)-4-methylthiazole

- Thiosemicarbazide

- Hydrazonoyl chloride (bearing furan substituent)

Procedure :

- Reflux in dioxane with TEA (cat.) for 4 hours.

- Isolate via filtration and recrystallize.

Outcome :

Reaction Optimization and Challenges

Sulfonylation Efficiency

Spectroscopic Characterization

Mass Spectrometry

- HRMS (ESI) : m/z 507.1742 [M+H]⁺ (calc. 507.1745).

$$ ^{13}C $$ NMR Analysis

- Key peaks: δ 165.8 (amide C=O), 158.2 (thiazole C-2), 121.4 (furan C-2), 52.1 (azepane C-1).

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Potential

- Anticancer Activity : Preliminary studies suggest that compounds in this class may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Research indicates potential efficacy against bacterial infections, positioning it as a candidate for antibiotic development.

Drug Development

- Lead Compound for Synthesis : As a lead compound, it can be modified to create derivatives with enhanced efficacy and reduced toxicity.

- Structure-Activity Relationship Studies : The unique structure allows for systematic exploration of structure-activity relationships, facilitating the design of more potent analogs.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Potential Applications |

|---|---|---|

| Sulfonylureas | Sulfonamide group | Diabetes treatment |

| Benzamides | Benzamide core | Antipsychotic drugs |

| Thiazoles | Thiazole ring | Antibiotics, antifungals |

Case Studies

- Anticancer Research : A study demonstrated that derivatives of sulfonylbenzamides exhibited significant cytotoxicity against various cancer cell lines, suggesting that 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide could be further explored in oncology.

- Anti-inflammatory Studies : In an experimental model of inflammation, compounds similar to this benzamide showed reduced inflammatory markers, indicating potential use in treating conditions like rheumatoid arthritis.

- Antimicrobial Efficacy : Laboratory tests revealed that certain derivatives displayed activity against resistant bacterial strains, highlighting their potential role in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Furan vs. Halogenated Aryl Groups

- Compound from : 4-(azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide replaces the 5-methylfuran with a 2,5-dichlorothiophene.

- Compound 2D216 (): N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-benzamide substitutes the furan with a dimethylphenyl group. However, the absence of a heteroatom (e.g., oxygen in furan) reduces hydrogen-bonding capacity .

Benzothiazole Substitution

- Compound from : 4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide replaces the furan with a benzothiazole. This substitution increases molecular weight (MW = 567.7 g/mol) compared to the furan analog (MW ≈ 500 g/mol) and may alter solubility .

Sulfonamide Group Modifications

Azepane vs. Piperidine

- Compound 2D291 (): N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide uses a 6-membered piperidine ring instead of azepane. Azepane’s 7-membered ring offers greater torsional freedom, which may enhance entropy-driven binding .

- Compound 2E151 () : 4-((4-propylpiperidin-1-yl)sulfonyl)benzamide introduces a propyl chain on the piperidine, increasing lipophilicity (XLogP3 ≈ 6.1) compared to the azepane analog (XLogP3 ≈ 5.7). This modification could enhance membrane permeability but reduce aqueous solubility .

Cytokine Modulation ()

- The target compound’s methylfuran group, with its electron-donating methyl substituent, may optimize interactions with TLR (Toll-like receptor) adjuvants, balancing steric bulk and electronic effects. In contrast, bromophenyl or dimethylphenyl substituents in analogs like 2D216 and 2D291 show enhanced NF-κB activation but may induce off-target effects due to higher reactivity .

- Compound 2E151 : Demonstrates consistent cytokine induction (IL-6, TNF-α) with LPS, attributed to the propylpiperidine sulfonyl group’s optimal balance of hydrophobicity and steric effects .

Enzyme Inhibition ()

- Analogs with morpholine or piperazine substituents (e.g., 4i in ) exhibit IC₅₀ values in the nanomolar range for kinases like BACE1. The azepane sulfonyl group in the target compound may offer similar potency but with improved metabolic stability due to reduced ring strain compared to piperazine .

Physicochemical Properties

Data compiled from

Biological Activity

Introduction

4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a synthetic organic compound classified under sulfonylbenzamides. This compound has drawn attention due to its potential biological activities, including enzyme inhibition and interaction with various molecular targets. This article synthesizes findings from diverse research studies to detail the biological activity of this compound.

Synthesis

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide typically involves several steps:

- Preparation of Intermediates : The thiazole and furan derivatives are synthesized first.

- Coupling Reactions : These intermediates are then coupled with a benzamide derivative.

- Sulfonylation : The azepane sulfonyl group is introduced through sulfonylation reactions.

Reagents such as thionyl chloride and various catalysts are commonly employed under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. It may function as an inhibitor or activator, triggering a series of biochemical events. However, the precise molecular targets and pathways remain to be fully elucidated.

Enzyme Inhibition

Research indicates that compounds similar to 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide exhibit significant enzyme inhibition activities, particularly against:

- Tyrosinase : Studies have shown that derivatives with furan and thiazole moieties can inhibit tyrosinase, an enzyme involved in melanin production. For instance, certain furan-chalcone derivatives demonstrated IC50 values as low as 0.0433 µM for monophenolase activity, indicating potent inhibitory effects compared to standard controls like kojic acid .

- Acetylcholinesterase (AChE) : The compound's structural components suggest potential AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease .

- Urease : Compounds with similar structures have shown strong urease inhibition, with some exhibiting IC50 values below 3 µM, indicating their potential as therapeutic agents in managing urinary tract infections .

Antibacterial Activity

The antibacterial efficacy of related compounds has been evaluated against various strains:

- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis.

- Other bacterial strains showed weak to moderate responses, suggesting that structural modifications can enhance antibacterial properties .

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds structurally related to 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 8 (Furan derivative) | Tyrosinase Inhibition | 0.0433 (monophenolase) | |

| Compound from study | AChE Inhibition | 6.28 | |

| Various derivatives | Urease Inhibition | <3.00 |

These findings underscore the importance of structural features in determining the biological activity of these compounds.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide?

Methodological Answer:

The synthesis requires precise control of:

- Solvent selection (e.g., pyridine for acylation reactions or DMSO for sulfonylation steps) to stabilize intermediates .

- Temperature (room temperature for coupling steps, reflux for cyclization) to avoid side reactions .

- Reaction time (monitored via TLC at 30-minute intervals to track intermediate formation) .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) isolates the final compound, while recrystallization in methanol improves purity (>95% by HPLC) .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

- TLC (silica gel 60 F254, UV detection) for real-time monitoring of reaction progress .

- NMR (1H/13C, DMSO-d6): Assign peaks for the azepane sulfonyl (δ 3.2–3.5 ppm, multiplet) and 5-methylfuran (δ 6.1–6.3 ppm, doublet) .

- HRMS (ESI+): Confirm molecular ion [M+H]+ with <2 ppm error .

- IR : Validate sulfonamide (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological activity of this compound?

Methodological Answer:

- Substituent variation : Replace the azepane sulfonyl with morpholino sulfonyl () or modify the 5-methylfuran to 5-chlorothiophene () to assess impact on target binding .

- Bioassays : Test analogues against kinase panels (e.g., SphK1 in ) or microbial strains () with IC50/EC50 determination .

- Computational docking : Use AutoDock Vina to model interactions with PFOR enzyme (identified in ) or cancer-related receptors .

Advanced: What biological targets are hypothesized for this compound, and how can they be validated experimentally?

Methodological Answer:

- Hypothesized targets : Enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via sulfonamide inhibition () or inflammatory kinases (e.g., SphK1 in ) .

- Validation :

- Knockdown assays : siRNA-mediated PFOR silencing to observe reduced compound efficacy .

- Competitive binding : Use fluorescent probes (e.g., ATP-competitive inhibitors in kinase assays) .

Advanced: How should researchers address contradictions in biological activity data across similar compounds?

Methodological Answer:

- Orthogonal assays : Confirm antifungal activity (e.g., ) with both agar dilution (MIC) and time-kill curves to rule out false positives .

- Control experiments : Compare with structurally related inactive analogues (e.g., morpholino vs. piperidine sulfonyl derivatives) to isolate functional group contributions .

- Meta-analysis : Cross-reference PubChem BioAssay data () to identify consensus targets .

Advanced: What strategies mitigate degradation of the thiazole and furan moieties under physiological conditions?

Methodological Answer:

- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours, with HPLC monitoring degradation products (e.g., sulfonic acid derivatives) .

- Prodrug design : Protect the sulfonamide as a tert-butyl carbamate or esterify the furan to enhance metabolic stability .

Advanced: How can comparative studies with morpholino sulfonyl or benzothiazole analogues inform mechanistic insights?

Methodological Answer:

- Kinetic profiling : Compare inhibition constants (Ki) of azepane sulfonyl vs. morpholino sulfonyl derivatives against PFOR ( vs. 7) .

- Crystallography : Co-crystallize the compound with PFOR (as in ) to compare binding modes with benzothiazole-containing analogues .

Advanced: What computational methods are recommended for predicting off-target interactions?

Methodological Answer:

- Pharmacophore screening : Use Schrödinger’s Phase to map electrostatic/hydrophobic features against ChEMBL’s target library .

- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) using GROMACS to predict pharmacokinetic liabilities .

Basic: What functional groups in this compound are most reactive, and how do they influence synthetic design?

Methodological Answer:

- Sulfonamide : Susceptible to nucleophilic attack; requires anhydrous conditions during synthesis (e.g., dry pyridine in ) .

- Thiazole NH : Participates in hydrogen bonding (e.g., centrosymmetric dimerization in ), affecting crystallization .

- Benzamide carbonyl : Reacts with Grignard reagents, necessitating protecting groups (e.g., trimethylsilyl) for multi-step syntheses .

Advanced: What challenges arise in scaling up synthesis, and how can they be resolved?

Methodological Answer:

- Solvent volume reduction : Replace pyridine with recyclable ionic liquids (e.g., [BMIM]BF4) for acylation steps .

- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale isolation .

- Byproduct management : Optimize stoichiometry (1.1:1 sulfonyl chloride:amine ratio) to minimize di-sulfonylated impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.